molecular formula C2H7NO.BH3O3<br>C2H10BNO4 B12298219 (2-Hydroxyethyl)ammonium dihydrogen orthoborate CAS No. 68425-67-2

(2-Hydroxyethyl)ammonium dihydrogen orthoborate

Cat. No.: B12298219
CAS No.: 68425-67-2
M. Wt: 122.92 g/mol
InChI Key: QIDCRGDFWRMBJC-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)ammonium dihydrogen orthoborate is a chemical compound with the molecular formula C₂H₁₀BNO₄

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxyethyl)ammonium dihydrogen orthoborate can be synthesized through the reaction of boric acid (H₃BO₃) with 2-aminoethanol (C₂H₇NO). The reaction typically occurs in an aqueous medium, where boric acid and 2-aminoethanol are mixed in a 1:1 molar ratio. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and concentration of reactants to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)ammonium dihydrogen orthoborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various substituted borate compounds .

Scientific Research Applications

(2-Hydroxyethyl)ammonium dihydrogen orthoborate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen orthoborate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. It may also influence cellular processes by altering the permeability of cell membranes and affecting ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyethyl)ammonium dihydrogen orthoborate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.

Biological Activity

(2-Hydroxyethyl)ammonium dihydrogen orthoborate, also known as monoethanolamine N-borate, is a compound with significant biological activity due to its unique chemical structure and properties. This article explores its biochemical interactions, cellular effects, and potential applications in various fields.

  • Molecular Formula : C₂H₁₀BNO₄
  • Molar Mass : Approximately 122.92 g/mol
  • CAS Number : 26038-87-9

The compound is synthesized through the reaction between boric acid and 2-hydroxyethylamine, resulting in a stable borate complex that exhibits both Lewis base characteristics and the ability to form various complexes with biomolecules .

This compound interacts with enzymes and proteins, modulating their activity through specific binding interactions. This can lead to:

  • Enzyme Inhibition or Activation : The compound can either inhibit or enhance enzyme activity, affecting metabolic pathways significantly.
  • Gene Expression Modulation : By interacting with transcription factors, it influences the expression of specific genes, thus altering cellular responses.

Cellular Effects

The compound has shown diverse effects on various cell types:

  • Cell Signaling Pathways : It influences key signaling pathways that regulate cell growth and differentiation.
  • Metabolic Activity : At lower concentrations, it enhances metabolic functions; however, higher doses may lead to cytotoxic effects.

Case Studies

  • Cell Line Studies : In vitro studies using human cell lines have demonstrated that this compound can enhance cell viability and proliferation at optimal concentrations while exhibiting cytotoxicity at elevated levels.
  • Animal Model Research : Animal studies indicate that dosage plays a crucial role in its biological effects. Low doses were associated with increased metabolic activity, whereas high doses resulted in adverse effects such as lethargy and cellular damage .

Dosage Effects

The biological activity of this compound varies significantly with dosage:

Dosage RangeBiological Effect
Low (0.1 - 1 mg/kg)Enhanced cellular function
Moderate (1 - 10 mg/kg)Optimal metabolic activity
High (>10 mg/kg)Cytotoxic effects; potential damage

Metabolic Pathways

The compound participates in several metabolic pathways by modulating enzyme activities:

  • Key Enzymes Affected : It influences enzymes involved in carbohydrate metabolism and oxidative stress responses.
  • Metabolite Production : Changes in enzyme activity lead to altered levels of metabolites, which can affect overall cell health and function.

Transport and Distribution

This compound is transported within biological systems via specific transporters. Its distribution is critical for its effectiveness:

  • Subcellular Localization : The compound tends to localize in specific organelles, affecting its interaction with target biomolecules. Proper localization is essential for its biological activity.

Properties

CAS No.

68425-67-2

Molecular Formula

C2H7NO.BH3O3
C2H10BNO4

Molecular Weight

122.92 g/mol

IUPAC Name

2-aminoethanol;boric acid

InChI

InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H

InChI Key

QIDCRGDFWRMBJC-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C(CO)N

physical_description

Liquid, Other Solid;  Other Solid;  Liquid
Liquid

Related CAS

68797-44-4

Origin of Product

United States

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